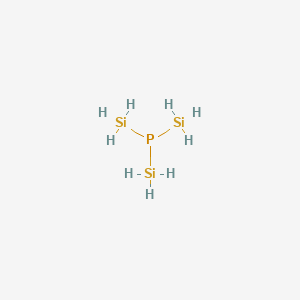
Trisilylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisilylphosphane, also known as trisilylphosphine, is a chemical compound with the molecular formula H₉PSi₃. It consists of a phosphorus atom bonded to three silicon atoms, each of which is further bonded to three hydrogen atoms. This compound is known for its unique structure and properties, making it a subject of interest in various fields of chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trisilylphosphane can be synthesized through several methods. One common approach involves the reaction of sodium phosphide (Na₃P) or potassium phosphide (K₃P) with stoichiometric mixtures of chlorotriphenylsilane and chlorotrimethylsilane. This reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced equipment and techniques ensures the efficient production of this compound for various applications.
Chemical Reactions Analysis
Types of Reactions: Trisilylphosphane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various phosphorus-oxygen compounds.
Reduction: It can be reduced under specific conditions to yield different phosphorus-silicon compounds.
Substitution: this compound can participate in substitution reactions where one or more of its silicon atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenated compounds can be used as reagents for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield phosphorus-oxygen compounds, while reduction reactions produce phosphorus-silicon compounds .
Scientific Research Applications
Trisilylphosphane has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-silicon compounds.
Biology: this compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in semiconductor manufacturing and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of trisilylphosphane involves its interaction with various molecular targets and pathways. It can act as a ligand, forming complexes with transition metals and other elements. These complexes can then participate in catalytic reactions, facilitating the transformation of substrates into desired products. The specific pathways and targets depend on the nature of the reaction and the conditions under which it occurs .
Comparison with Similar Compounds
Trisilylphosphane can be compared with other similar compounds, such as:
Triphenylphosphine: Unlike this compound, triphenylphosphine contains three phenyl groups attached to the phosphorus atom. It is widely used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Trimethylphosphine: This compound has three methyl groups attached to the phosphorus atom. It is known for its use in homogeneous catalysis and as a ligand in transition metal complexes.
Triethylphosphine: Similar to trimethylphosphine, triethylphosphine has three ethyl groups attached to the phosphorus atom. .
Uniqueness of this compound: this compound is unique due to its silicon-phosphorus bonds, which impart distinct chemical properties and reactivity compared to other phosphines. Its ability to form stable complexes with transition metals and its applications in semiconductor manufacturing highlight its significance in both research and industry.
Properties
IUPAC Name |
trisilylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H9PSi3/c2-1(3)4/h2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANZKUUHUWJRJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[SiH3]P([SiH3])[SiH3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H9PSi3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15110-33-5 |
Source


|
| Record name | Phosphine, trisilyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015110335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
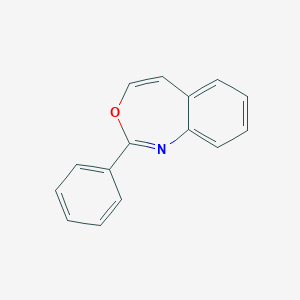
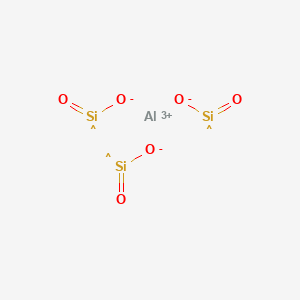
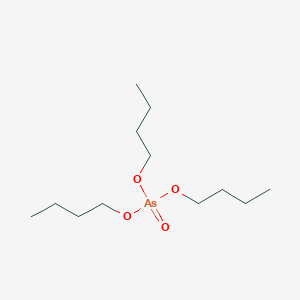

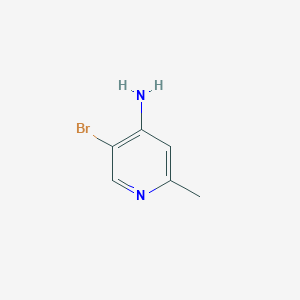
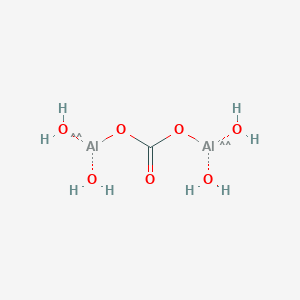
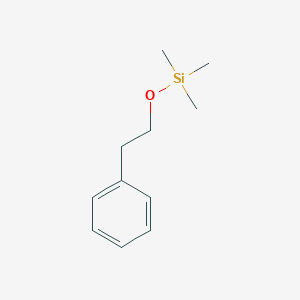
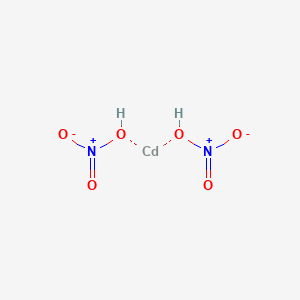


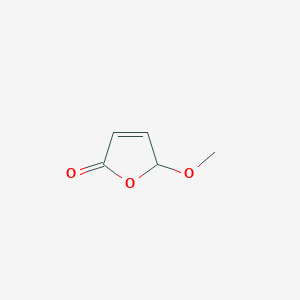
![1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine](/img/structure/B82664.png)
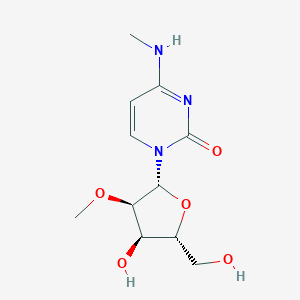
![5-Methylbenzo[b]thiophene](/img/structure/B82666.png)
